9-(4-chlorobenzyl)-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one
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Description
9-(4-chlorobenzyl)-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Research has explored various synthesis techniques for diazaspiro[5.5]undecane derivatives, highlighting methods such as intramolecular spirocyclization of pyridine substrates for constructing 3,9-diazaspiro[5.5]undecane derivatives. This process involves in situ activation and intramolecular addition of a β-dicarbonyl nucleophile, showcasing a pathway that might be applicable to the synthesis of 9-(4-chlorobenzyl)-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one (Parameswarappa & Pigge, 2011).
Catalyst-Free Synthesis
Another study presented an efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 3,9-diazaspiro[5.5]undecane derivatives, via a [5 + 1] double Michael addition reaction. This method could potentially be adapted for the eco-friendly synthesis of the compound , underscoring the versatility of diazaspiro[5.5]undecane derivatives (Aggarwal, Vij, & Khurana, 2014).
Biological and Pharmacological Applications
Antihypertensive Activity
The antihypertensive properties of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been investigated, demonstrating significant activity in spontaneously hypertensive rats. This suggests potential cardiovascular applications for structurally related compounds, including the one of interest (Clark et al., 1983).
CCR8 Antagonists for Respiratory Diseases
Diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This application area could provide insights into the therapeutic potential of 9-(4-chlorobenzyl)-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one in respiratory disorders (Norman, 2007).
properties
IUPAC Name |
9-[(4-chlorophenyl)methyl]-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O2/c20-17-4-2-16(3-5-17)14-21-11-8-19(9-12-21)7-6-18(24)22(15-19)10-1-13-23/h2-5,23H,1,6-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSBKEZBEBLBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC=C(C=C3)Cl)CN(C1=O)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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